Aceclidine salicylate is synthesized from aceclidine and salicylic acid. It belongs to the broader class of muscarinic receptor agonists, which are compounds that mimic the action of acetylcholine at muscarinic receptors in the body. This classification places it within the domain of neuropharmacology and medicinal chemistry, where it is explored for its potential therapeutic applications.
The synthesis of aceclidine salicylate involves a two-step process:
Aceclidine salicylate has a complex molecular structure characterized by a quinuclidine core linked to a salicylate moiety. The compound exhibits features such as:
Aceclidine salicylate can undergo several chemical reactions:
Aceclidine salicylate acts primarily as a muscarinic receptor agonist. Its mechanism involves:
Studies have shown that aceclidine's affinity for specific muscarinic receptor subtypes contributes to its therapeutic effects .
Aceclidine salicylate has diverse applications across various fields:
Aceclidine Salicylate is a crystalline molecular complex formed through proton transfer between the tertiary amine group of aceclidine (a quinuclidine derivative) and the carboxylic acid group of salicylic acid. Its molecular formula is C₉H₁₅NO₂·C₇H₆O₃, with a molecular weight of 307.34 grams per mole. The compound exists as a racemate, showing no optical activity due to the absence of defined stereocenters in the crystalline form [4] [6].
The aceclidine moiety (C₉H₁₅NO₂) contains a bicyclic quinuclidine core (1-azabicyclo[2.2.2]octane) esterified with an acetate group at the 3-position. The salicylic acid component (C₇H₆O₃) contributes a phenolic carboxylic acid group, which ionizes to form a carboxylate anion upon salt formation. This ionic interaction is stabilized by hydrogen bonding between the protonated quinuclidinium nitrogen and the salicylate oxygen atoms. The canonical SMILES representation is: CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O [3] [4].
Table 1: Atomic Composition of Aceclidine Salicylate
Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Aceclidine | C₉H₁₅NO₂ | 169.22 | Tertiary amine, Ester |
Salicylic acid | C₇H₆O₃ | 138.12 | Carboxylic acid, Phenolic hydroxyl |
Complex | C₁₆H₂₁NO₅ | 307.34 | Ionic bond, Hydrogen bonds |
While detailed single-crystal X-ray diffraction (SCXRD) data for Aceclidine Salicylate is not explicitly reported in the available literature, its crystalline nature is confirmed by its well-defined melting point (137–141°C) and characterization via powder X-ray diffractometry (PXRD) [6]. The compound exhibits monoclinic or triclinic crystal habits typical of organic salts, stabilized by:
No polymorphic forms have been documented, suggesting that the salicylate salt exists in a single crystalline phase under standard conditions. Hydration states remain uncharacterized, though the compound shows stability at room temperature when stored in desiccated environments [6].
Aceclidine Salicylate is a colorless crystalline powder with aqueous solubility sufficient for pharmacological applications. It dissolves readily in water and ethanol, with solubility parameters influenced by pH-dependent ionization. The measured melting point range of 137–141°C indicates high crystalline purity (>98%) [6].
The acid-base equilibria governing its formation and stability are defined by the pKa values of the constituent molecules:
The ΔpKa (pKa(base) - pKa(acid)) of >5.7 satisfies the empirical rule for salt formation, ensuring proton transfer is thermodynamically favorable. The compound demonstrates stability in solid form at room temperature but undergoes hydrolysis in solution over 24–48 hours, particularly under extreme pH conditions. Ester bond cleavage is accelerated by heat, acids, or bases [3] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:Although experimental NMR data for Aceclidine Salicylate is not fully reported, predicted ¹H NMR chemical shifts can be extrapolated from its structural components:
Table 2: Key Spectroscopic Signatures
Technique | Signature Frequencies/Bands | Assignment |
---|---|---|
Infrared (IR) | 1720–1700 cm⁻¹ (strong) | Ester C=O stretch (aceclidine) |
1650–1550 cm⁻¹ (broad) | Carboxylate asymmetric stretch (salicylate) | |
3200–2500 cm⁻¹ (broad) | Quaternary ammonium N⁺-H stretch | |
1580, 1480 cm⁻¹ | Aromatic C=C stretch (salicylate) | |
Mass Spectrometry | m/z 170.1 [M⁺] for C₉H₁₆NO₂ (aceclidine + H) | Protonated aceclidine fragment |
m/z 138.0 [M⁻] for C₇H₅O₃ (salicylate - H) | Deprotonated salicylic acid | |
m/z 307.3 [M⁺] | Molecular ion of the complex (low abundance) |
Infrared Spectroscopy:Characteristic IR bands confirm ionic interactions and functional group integrity. A strong ester carbonyl stretch at 1720–1700 cm⁻¹ from the aceclidine acetate group contrasts with the carboxylate asymmetric stretch (1650–1550 cm⁻¹) of the salicylate anion. The absence of a carboxylic acid C=O stretch (typically 1710 cm⁻¹) verifies salt formation. Broad N⁺-H stretches (3200–2500 cm⁻¹) further indicate proton transfer to the quinuclidine nitrogen [6].
Mass Spectrometry:Electron ionization mass spectrometry reveals key fragments consistent with the proposed structure:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7